molecular formula C28H32F3N5O4S2 B12418696 AT1R antagonist 1

AT1R antagonist 1

Cat. No.: B12418696
M. Wt: 623.7 g/mol
InChI Key: BFEDDILOHSOJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT1R antagonist 1 is a compound that selectively binds to and inhibits the angiotensin II receptor type 1 (AT1R). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the regulation of blood pressure and fluid balance. By blocking the activation of AT1R, this compound prevents the binding of angiotensin II, thereby inhibiting its physiological effects, such as vasoconstriction and sodium retention .

Preparation Methods

The synthesis of AT1R antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the use of a nitrile group, which can be hydrolyzed to produce the carboxylate group of the compound . The preparation of tetrazole and 5-oxo-1,2,4-oxadiazole ring groups from nitrile groups is also a common method . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

AT1R antagonist 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

AT1R antagonist 1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar compounds include losartan, valsartan, and irbesartan . Compared to these compounds, AT1R antagonist 1 has unique structural features that contribute to its high selectivity and potency. For example, it contains specific acidic groups, such as carboxylate or tetrazole, which enhance its binding affinity to the AT1R .

Properties

Molecular Formula

C28H32F3N5O4S2

Molecular Weight

623.7 g/mol

IUPAC Name

4,4,4-trifluorobutyl N-[[4-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-2-propyl-1,3-thiazol-5-yl]sulfonyl]carbamate

InChI

InChI=1S/C28H32F3N5O4S2/c1-5-8-22-34-24(26(41-22)42(38,39)35-27(37)40-14-7-13-28(29,30)31)20-11-9-19(10-12-20)16-36-21(6-2)33-23-17(3)15-18(4)32-25(23)36/h9-12,15H,5-8,13-14,16H2,1-4H3,(H,35,37)

InChI Key

BFEDDILOHSOJLA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(S1)S(=O)(=O)NC(=O)OCCCC(F)(F)F)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC

Origin of Product

United States

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